1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride
Overview
Description
1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications. It is a white crystalline powder that is soluble in water and ethanol.
Preparation Methods
The synthesis of 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride involves several steps. One common method includes the reaction of 4-(1-Aminoethyl)phenylamine with diethyl carbonate under controlled conditions to form the urea derivative. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted urea and amine derivatives.
Scientific Research Applications
1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride can be compared with similar compounds such as 1-[4-(1-aminoethyl)phenyl]ethanone hydrochloride. While both compounds share a similar core structure, this compound is unique due to the presence of the diethylurea group, which imparts different chemical and biological properties .
Similar compounds include:
- 1-[4-(1-aminoethyl)phenyl]ethanone hydrochloride
- 1-[4-(1-aminoethyl)phenyl]-3,3-dimethylurea
- 1-[4-(1-aminoethyl)phenyl]-3,3-diethylthiourea
These compounds differ in their functional groups and, consequently, their reactivity and applications.
Properties
IUPAC Name |
3-[4-(1-aminoethyl)phenyl]-1,1-diethylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.ClH/c1-4-16(5-2)13(17)15-12-8-6-11(7-9-12)10(3)14;/h6-10H,4-5,14H2,1-3H3,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCALWATBMQUNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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